molecular formula C30H54O2 B1604997 1,3-Bis(dodecyloxy)benzene CAS No. 41662-92-4

1,3-Bis(dodecyloxy)benzene

Cat. No.: B1604997
CAS No.: 41662-92-4
M. Wt: 446.7 g/mol
InChI Key: JYTIZSQDKOCWQI-UHFFFAOYSA-N
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Description

1,3-Bis(dodecyloxy)benzene is a synthetic organic compound that belongs to the family of alkylbenzenes. It is characterized by the presence of two dodecyloxy groups attached to a benzene ring at the 1 and 3 positions. This compound is a white crystalline solid that is insoluble in water but soluble in organic solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(dodecyloxy)benzene can be synthesized through the alkylation of resorcinol (1,3-dihydroxybenzene) with dodecyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

Resorcinol+2Dodecyl BromideK2CO3,DMFThis compound+2KBr\text{Resorcinol} + 2 \text{Dodecyl Bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} + 2 \text{KBr} Resorcinol+2Dodecyl BromideK2​CO3​,DMF​this compound+2KBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(dodecyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents such as bromine (Br₂) in the presence of a Lewis acid like iron(III) bromide (FeBr₃) are employed for bromination.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Brominated derivatives

Scientific Research Applications

1,3-Bis(dodecyloxy)benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its solubility in organic solvents.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants

Mechanism of Action

The mechanism of action of 1,3-Bis(dodecyloxy)benzene involves its interaction with molecular targets through its hydrophobic dodecyloxy chains and aromatic benzene ring. These interactions can disrupt cell membranes or interfere with enzyme activities, leading to various biological effects. The exact molecular pathways depend on the specific application and target organism or system.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(dodecyloxy)benzene: Similar structure but with dodecyloxy groups at the 1 and 4 positions.

    1,2-Bis(dodecyloxy)benzene: Dodecyloxy groups at the 1 and 2 positions.

    1,3-Bis(octyloxy)benzene: Shorter alkyl chains (octyl instead of dodecyl).

Uniqueness

1,3-Bis(dodecyloxy)benzene is unique due to its specific substitution pattern and the length of its alkyl chains. This gives it distinct physical and chemical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

1,3-didodecoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54O2/c1-3-5-7-9-11-13-15-17-19-21-26-31-29-24-23-25-30(28-29)32-27-22-20-18-16-14-12-10-8-6-4-2/h23-25,28H,3-22,26-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTIZSQDKOCWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC=C1)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40301942
Record name 1,3-bis(dodecyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41662-92-4
Record name 41662-92-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-bis(dodecyloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40301942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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